molecular formula C12H16F3NO B11764052 1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol

1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol

Cat. No.: B11764052
M. Wt: 247.26 g/mol
InChI Key: BYHIODNPEYCJTJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Properties The compound 1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol (CAS: 2569698-46-8) is a fluorinated aromatic alcohol with a chiral aminoethyl substituent. Its molecular formula is C₁₂H₁₇ClF₃NO (hydrochloride salt form), and it has a molecular weight of 283.72 g/mol . The structure features:

  • A 2-fluorophenyl ring substituted with a (1R)-1-aminoethyl group at position 2.
  • The hydrochloride salt form enhances solubility and stability for pharmaceutical applications .

The SMILES notation (CC@HN.Cl ) confirms stereochemistry at the aminoethyl group and fluorine positions .

Properties

Molecular Formula

C12H16F3NO

Molecular Weight

247.26 g/mol

IUPAC Name

1-[3-[(1R)-1-aminoethyl]-2-fluorophenyl]-1,1-difluoro-2-methylpropan-2-ol

InChI

InChI=1S/C12H16F3NO/c1-7(16)8-5-4-6-9(10(8)13)12(14,15)11(2,3)17/h4-7,17H,16H2,1-3H3/t7-/m1/s1

InChI Key

BYHIODNPEYCJTJ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)C(C(C)(C)O)(F)F)F)N

Canonical SMILES

CC(C1=C(C(=CC=C1)C(C(C)(C)O)(F)F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol involves several key steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroacetophenone and 2,2-difluoro-2-methylpropan-1-ol.

    Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity.

    Amination: The amino group is introduced via a reductive amination reaction, typically using reagents like sodium cyanoborohydride or hydrogen gas in the presence of a suitable catalyst.

    Fluorination: The fluorine atoms are introduced through selective fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial production methods may involve optimization of these steps to ensure high yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, allowing the introduction of various functional groups. Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of corresponding hydroxy or amino derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for a wide range of derivatives with diverse properties.

Scientific Research Applications

1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol has numerous scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes in the body.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, providing insights into its mechanism of action.

    Industrial Applications: The compound’s unique chemical properties make it valuable in industrial processes, such as the synthesis of advanced materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of 1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis with structurally related molecules from the evidence:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS/Ref) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Fluorine Positions Notable Features
Target Compound (2569698-46-8) C₁₂H₁₇ClF₃NO 283.72 Aminoethyl, difluoromethyl, propan-2-ol 2-fluorophenyl, 1,1-difluoro Chiral center (R-configuration), hydrochloride salt
(1R,2S)-1-Fluoro-1-phenylpropan-2-ol () C₉H₁₁FO 158.18 Fluoro, propan-2-ol 1-fluoro on propanol Lacks aminoethyl group; simpler structure
2-Fluoro-1-(2-methoxyphenyl)-2-methyl-3-phenylpropane-1,3-diol () C₁₆H₁₆O₂FBr 361.02 (Na salt) Diol, methoxy, bromine 2-fluoro on propane Bromine substitution; higher polarity
VGY Ligand () C₂₃H₁₉ClF₃N₃O 457.87 Quinoline, pyrimidine, propan-2-ol 2-fluorophenyl Targets kinase domains; complex heterocyclic core
1-[(1R)-2-(2-Fluorophenyl)-2-oxo-1-methylethyl]-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazolone () C₂₀H₁₅F₅N₂O₃ 426.34 Imidazolone, tetrafluoroethoxy 2-fluorophenyl, tetrafluoroethoxy High fluorine content; ketone functionality

Key Structural Differences and Implications

Chirality and Bioactivity: The target compound’s (R)-aminoethyl group (vs. simpler chiral centers in ) may enhance receptor binding specificity, akin to the VGY ligand’s (1R)-1-(2-fluorophenyl)ethylamino group . ’s compound lacks an alcohol group but includes a tetrafluoroethoxy chain, likely altering metabolic stability .

Fluorination Patterns: The 1,1-difluoro and 2-fluorophenyl groups in the target compound increase electronegativity and lipophilicity compared to mono-fluorinated analogs (e.g., ) . Compounds with tetrafluoroethoxy () or bromine () substituents exhibit distinct electronic effects and steric profiles.

’s compound includes a pyrrole-methylamino group, diverging in hydrogen-bond donor/acceptor capacity .

Biological Activity

The compound 1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol is a fluorinated alcohol derivative that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of 1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol can be described as follows:

  • Molecular Formula : C12H15F2N
  • Molecular Weight : 223.25 g/mol
  • IUPAC Name : 1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly regarding its role as a potential therapeutic agent. Key areas of interest include:

Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The fluorinated phenyl group may enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Enzyme Inhibition
Studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its ability to interact with proteases could inhibit viral replication processes, particularly in the context of viral infections such as hepatitis C.

Neuroprotective Effects
Preliminary studies have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress markers in neuronal cells.

Case Study 1: Antiviral Activity

A study conducted on a series of fluorinated alcohols revealed that compounds similar to 1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol demonstrated significant inhibitory effects against the NS3 protease of the hepatitis C virus. The compound was found to reduce viral load significantly in vitro at concentrations ranging from 0.5 to 5 µM, suggesting a strong potential for further development as an antiviral agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound could be a candidate for developing new antimicrobial therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
AntiviralInhibition of NS3 protease0.5 - 5 µM
AntimicrobialMIC against S. aureus and E. coli32 µg/mL
NeuroprotectiveReduction in oxidative stressNot specifiedPreliminary Study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.